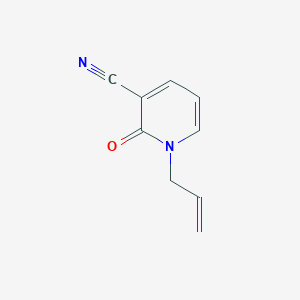
1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic organic compound that belongs to the class of pyridines This compound is characterized by the presence of an allyl group, a carbonitrile group, and a keto group attached to a dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through a one-pot condensation reaction involving formaldehyde, CH acids, and enamines . The reaction typically proceeds under mild conditions, often in the presence of a base or acid catalyst to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The allyl and carbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds, including antiproliferative agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
作用機序
The mechanism of action of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as cell proliferation and apoptosis.
Pathways Involved: It can modulate signaling pathways related to cancer cell growth and survival, making it a potential candidate for anticancer drug development.
類似化合物との比較
1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: These compounds also contain a dihydropyridine ring with carbonitrile groups and exhibit similar antiproliferative activities.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
2-oxo-1-prop-2-enylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c1-2-5-11-6-3-4-8(7-10)9(11)12/h2-4,6H,1,5H2 |
InChIキー |
MDJPWNNDOPEWEL-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C=CC=C(C1=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


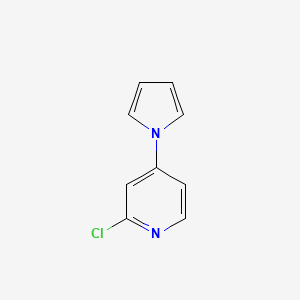
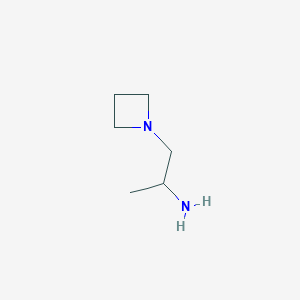
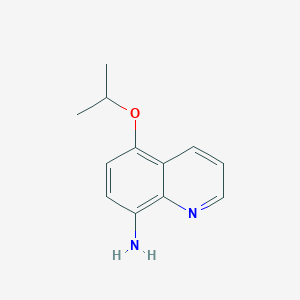
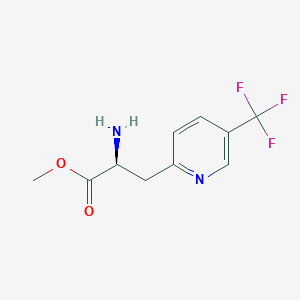

![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13341820.png)
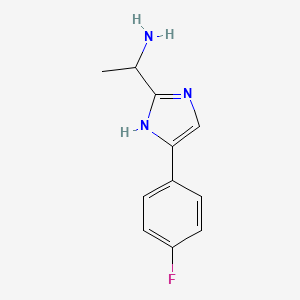



![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione](/img/structure/B13341845.png)
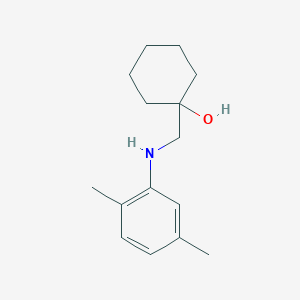

![2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol](/img/structure/B13341855.png)
